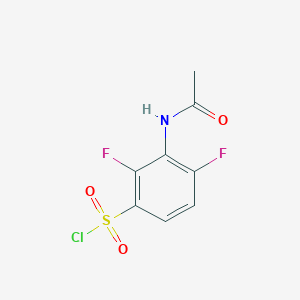

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride

Overview

Description

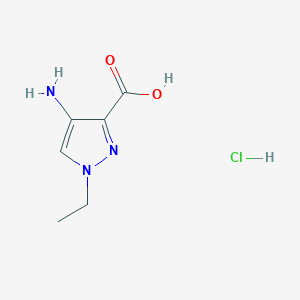

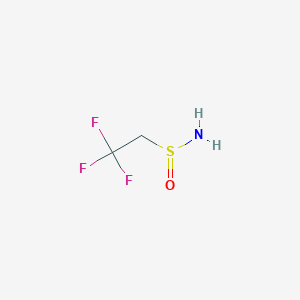

3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF2NO3S . It has a molecular weight of 269.66 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF2NO3S/c1-4(13)12-8-5(10)2-3-6(7(8)11)16(9,14)15/h2-3H,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications

Modulation of Immune Responses

Compounds structurally related to 3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride have been explored for their ability to modulate immune responses. For instance, a study on N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763) demonstrated its capability to modify the reactivity of lymphoid cell populations affected by tumor growth. This compound was found to enhance the destruction of tumor cells by activated lymphocytes and macrophages, indicating a potential application in cancer immunotherapy (Wang et al., 2004).

Neuroprotection and Oxidative Stress

Another study investigated benzimidazole-containing acetamide derivatives for their neuroprotective effects against ethanol-induced neurodegeneration. These compounds showed promise in ameliorating oxidative stress and neuroinflammation, suggesting their application in researching neurodegenerative disorders (Imran et al., 2020).

Inflammation and Enzyme Inhibition

Research on N-(3-(aminomethyl)benzyl)acetamidine highlighted its role as an inducible nitric oxide synthase inhibitor, demonstrating effectiveness in reducing colonic inflammation in a rat model. This points towards applications in studying inflammatory diseases and their management (Menchen et al., 2001).

Chemical Synthesis and Drug Development

Compounds like this compound often serve as key intermediates in the synthesis of pharmacologically active molecules. For example, the synthesis of sulfamoyl dihydrobenzodioxins for exploring diuretic and antihypertensive activities indicates the role of such compounds in drug discovery and development processes (Itazaki et al., 1988).

Investigating Toxicity and Metabolism

Research on the metabolism and disposition of related compounds helps understand their pharmacokinetics and toxicological profiles, which is crucial for developing safer and more effective drugs. For instance, studies on sodium 4-[(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl]-gamma-oxobenzenebutanoate provided insights into its metabolic pathways and potential use in treating asthma and allergic disorders (Tocco et al., 1988).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-acetamido-2,4-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO3S/c1-4(13)12-8-5(10)2-3-6(7(8)11)16(9,14)15/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHRRAPIPPGOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methylamine hydrochloride](/img/structure/B1382138.png)

amine hydrochloride](/img/structure/B1382155.png)